N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a complex polycyclic molecule featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key substituents include a cyclohexyl group, an ethyl chain at position 7, an imino group at position 6, a methyl group at position 13, and a carboxamide moiety at position 5. Crystallographic tools such as SHELXL and SIR97 are critical for resolving its three-dimensional conformation and hydrogen-bonding networks .
Properties
Molecular Formula |
C21H25N5O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H25N5O2/c1-3-25-18(22)15(20(27)23-14-7-5-4-6-8-14)11-16-19(25)24-17-10-9-13(2)12-26(17)21(16)28/h9-12,14,22H,3-8H2,1-2H3,(H,23,27) |
InChI Key |
WGCPMLYHLVNHHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=C(C=CC4=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting with the preparation of the core triazatricyclo structure. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, solvent systems, and reaction conditions that are scalable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Features
The compound’s core combines nitrogen-rich heterocycles, which are often associated with bioactivity in medicinal chemistry. Key features include:
- Ethyl and methyl groups : Influence steric bulk and solubility.
- Carboxamide moiety: Acts as a hydrogen-bond donor/acceptor, critical for molecular recognition.
Crystallographic studies using SHELX and ORTEP-3 would reveal bond lengths, angles, and thermal parameters, essential for understanding its stability and packing behavior .
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Standards
lists two bicyclic β-lactam antibiotics with structural parallels:
1. (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Key differences :
- Tetrazole group enhances metabolic stability (a carboxylic acid bioisostere).
- Thiadiazole-thioether side chain increases electrophilicity and antimicrobial activity.
- Similarities :
- Bicyclic core with β-lactam functionality.
- Carboxylic acid/carboxamide for target binding.
(6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Key differences :
- Pivalamido group (tert-butyl carbonyl) enhances steric protection against enzymatic degradation.
- Absence of tetrazole reduces polarity compared to the first analogue.
General Comparison Table
Research Findings and Data Analysis
Crystallographic Insights
- Target Compound : Likely exhibits extensive hydrogen-bonding networks (N–H···O and O–H···N), as predicted by graph-set analysis (). The cyclohexyl group may induce steric hindrance, affecting crystal packing .
- Analogues : β-lactam antibiotics rely on hydrogen bonding between the carboxylic acid and bacterial transpeptidases. The tetrazole analogue’s enhanced stability correlates with reduced enzymatic hydrolysis .
Pharmacological Implications
- The target compound’s triazatricyclic core lacks the β-lactam ring critical for antibiotic activity but may serve as a scaffold for kinase inhibitors or protease modulators.
- Compared to compounds, its higher lipophilicity could improve blood-brain barrier penetration but reduce aqueous solubility.
Methodological Considerations
- Structure Determination : SHELXL () and SIR97 () are optimal for refining complex heterocycles and resolving disorder in substituents like the cyclohexyl group.
- Hydrogen-Bond Analysis : Etter’s graph-set theory () can classify interaction patterns, distinguishing dimeric vs. chain motifs in crystals.
Biological Activity
N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique triazatricyclic structure and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.40 g/mol. Its structure includes:
- Cyclohexyl group : Enhances lipophilicity and potential interactions with biological membranes.
- Imino group : May participate in hydrogen bonding and influence biological interactions.
- Carboxamide functionality : Contributes to solubility and reactivity.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines. Notably:
-
Mechanism of Action : The exact mechanisms remain partially understood but may involve:
- Modulation of key signaling pathways related to cell survival and apoptosis.
- Interaction with DNA or RNA through intercalation or enzyme inhibition.
- Potential Therapeutic Applications : Given its structural complexity and biological activity, this compound may serve as a lead candidate for developing new anticancer drugs or other therapeutic agents.
Case Studies
A recent study synthesized several derivatives based on the triazatricyclic framework and evaluated their effects on the NCI-60 cell panel:
| Compound | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Compound 18 | MCF-7 | 5.2 | High cytotoxicity observed |
| Compound 20 | MDA-MB-468 | 4.8 | Significant inhibition of cell proliferation |
These findings highlight the potential of structurally similar compounds in targeting breast cancer cells effectively.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity . Each synthetic step can be tailored to produce derivatives with modified biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
